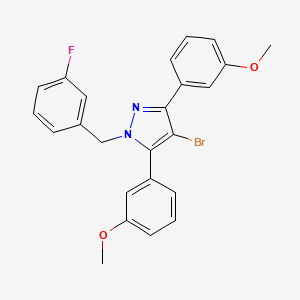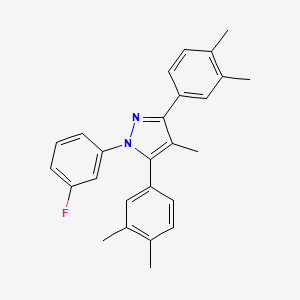![molecular formula C17H18F4N4O3S B10928986 N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10928986.png)
N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with difluoromethyl groups, a pyrrolidinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, introduction of difluoromethyl groups, and subsequent coupling with the benzenesulfonamide and pyrrolidinyl moieties. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Difluoromethyl Groups: Difluoromethylation can be performed using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Coupling Reactions: The pyrazole intermediate can be coupled with a benzenesulfonamide derivative and a pyrrolidinyl derivative using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, recycling of solvents, and the development of greener difluoromethylation reagents.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the pyrazole ring or the pyrrolidinyl moiety using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or pyrrolidinyl moieties.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may impart specific biological activities, making it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Chemical Biology: It can be used as a probe to study biological pathways involving sulfonamide or pyrazole-containing molecules.
Material Science: The compound’s difluoromethyl groups may impart unique physical properties, making it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N1-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups may enhance binding affinity through hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with target proteins. The pyrazole ring may participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N~1~-{2-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
N~1~-{2-[3,5-DIMETHYL-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE: Similar structure but with methyl groups instead of difluoromethyl groups.
Uniqueness
N~1~-{2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to the presence of difluoromethyl groups, which can enhance metabolic stability and binding affinity compared to methyl or trifluoromethyl analogs. This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C17H18F4N4O3S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18F4N4O3S/c18-16(19)13-10-14(17(20)21)25(23-13)9-7-22-29(27,28)12-5-3-11(4-6-12)24-8-1-2-15(24)26/h3-6,10,16-17,22H,1-2,7-9H2 |
InChI Key |
MYNITKYPKITKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=CC(=N3)C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10928904.png)
![1-(difluoromethyl)-5-methyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10928909.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10928924.png)
![2-{[4-Butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide](/img/structure/B10928931.png)
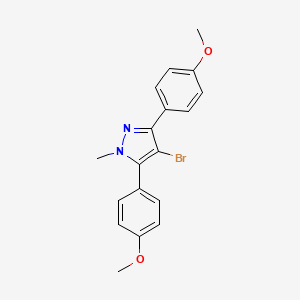
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10928949.png)
![N-(2-chlorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928962.png)
![6-(furan-2-yl)-3-methyl-N-[1-(4-methylphenyl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928965.png)
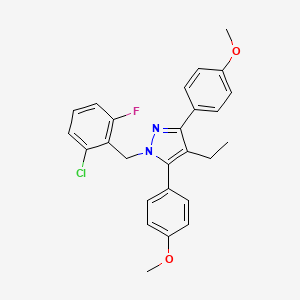
![2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10928973.png)
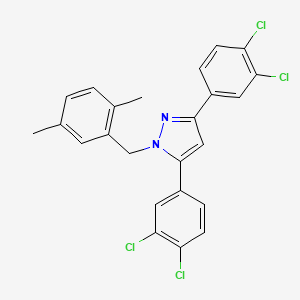
![N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928980.png)
